molecular formula C7H8BrNO2S B1585141 N-(4-Bromophenyl)methanesulfonamide CAS No. 4284-50-8

N-(4-Bromophenyl)methanesulfonamide

Cat. No. B1585141
CAS RN: 4284-50-8
M. Wt: 250.12 g/mol
InChI Key: KKOIRAFXKFYZHQ-UHFFFAOYSA-N
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Patent
US08273747B2

Procedure details

A stirred solution of 4-bromoaniline (1.0 g, 5.81 mmol) and triethylamine (2.43 mL, 17.4 mmol) in DCM (10 mL) at 0° C. is treated with methanesulfonyl chloride (0.47 mL, 6.10 mmol) over 5 minutes via syringe. The reaction is then warmed to RT and stirred 1 h. Analysis by LC/MS at this juncture indicated the reaction mixture contained unreacted starting material, the desired mono-sulfonamide and undesired bis-sulfonamide in a 1:1:1 ratio. Thus more triethylamine (5.0 mL, 35.9 mmol) and methanesulfonyl chloride (1.0 mL, 12.9 mmol) is added and the reaction stirred at RT a further 2 h. On confirmation by LC/MS that all the starting aniline had been converted to the mono- or bis-sulfonamide, the reaction is diluted with water (15 mL) and extracted into EtOAc (3×25 mL). The combined EtOAc phases are then dried (Na2SO4) and reduced in vacuo. The residue thus obtained is dissolved in THF (50 mL) and MeOH (50 mL) then treated with conc. ammonia solution (75 mL) at RT and stirred 16 h. The reaction mixture is then concentrated in vacuo, diluted with water (50 mL) and extracted into EtOAc (3×25 mL). The combined EtOAc phases are dried (MgSO4) and reduced in vacuo to afford the title compound.
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
2.43 mL
Type
reactant
Reaction Step Four
Quantity
0.47 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
[Compound]
Name
mono-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
reactant
Reaction Step Seven
Quantity
1 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.C(N(CC)CC)C.[CH3:16][S:17](Cl)(=[O:19])=[O:18].NC1C=CC=CC=1.N>C(Cl)Cl.O.C1COCC1.CO>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][S:17]([CH3:16])(=[O:19])=[O:18])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
N
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
2.43 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.47 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
mono-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Nine
Name
sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction stirred at RT a further 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted into EtOAc (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined EtOAc phases are then dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
STIRRING
Type
STIRRING
Details
stirred 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is then concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted into EtOAc (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined EtOAc phases are dried (MgSO4)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.